Methyl 4-(2-aminoethyl)benzoate
Description
Historical Context and Discovery Pathways
While a specific date for the initial discovery of Methyl 4-(2-aminoethyl)benzoate is not prominently documented, its synthesis falls within established organic chemistry methodologies. The preparation of related aromatic amines and benzoate (B1203000) esters has been a fundamental pursuit in organic synthesis for many years. General methods for synthesizing compounds with similar structural motifs often involve the reduction of a corresponding nitro compound or the catalytic hydrogenation of a nitrile. For instance, the synthesis of ethyl 4-aminobenzoate (B8803810) can be achieved by the selective reduction of ethyl 4-nitrobenzoate (B1230335). orgsyn.org Similarly, methods for preparing methyl 4-(aminomethyl)benzoate include the catalytic hydrogenation of methyl 4-cyanobenzoate. google.com
A documented convenient preparation of this compound highlights its importance and the need for efficient synthetic routes. tandfonline.com Such methods are crucial for making these types of chemical building blocks readily available for further research and development in academia and industry. The synthesis of various benzoic acid derivatives through transesterification or condensation reactions is a common strategy to produce these compounds in high yields from inexpensive reagents. researchgate.net
Current Research Landscape and Emerging Trends
The current research landscape for this compound is heavily focused on its application in medicinal chemistry and materials science. It serves as a crucial starting material or intermediate in the synthesis of pharmacologically active molecules and functional organic materials.
One of the most significant emerging trends is its use as a key intermediate in the development of Selective Estrogen Receptor Modulators (SERMs). researchgate.net The aminoethoxyphenyl group is an essential pharmacophore for the antagonistic activity of many SERMs, and derivatives of this compound provide a convenient scaffold for creating new potential treatments for conditions like osteoporosis and breast cancer. researchgate.net
Furthermore, the hydrochloride salt of this compound is particularly valued in pharmaceutical research. chemimpex.com It serves as a building block for the development of novel analgesics and anti-inflammatory agents. chemimpex.com Its structure is adept at interacting with biological systems, and it can enhance the solubility and bioavailability of drug candidates, which are critical parameters in drug formulation. chemimpex.com Research has also pointed towards its utility in the synthesis of new antibiotics based on quinoline (B57606) and indole (B1671886) structures. google.com
Broader Implications in Biomedical and Organic Chemistry
The implications of this compound extend across the fields of biomedical and organic chemistry.
In biomedical chemistry , the compound's structure is of great interest. The 4-(2-aminoethyl)benzoate moiety can be seen as a bioisostere or a structural mimic of naturally occurring neurotransmitters, which may explain its utility in interacting with various biological targets. Its role as a precursor for drug development is a primary focus, with studies exploring its potential in creating compounds with anticancer and neuroprotective effects. The ability to generate libraries of diverse compounds from this single precursor is invaluable for high-throughput screening and the discovery of new lead compounds in drug discovery programs.
In organic chemistry , this compound is a prime example of a versatile synthetic building block. bldpharm.com The differential reactivity of its two functional groups—the nucleophilic amine and the electrophilic ester—allows for sequential and controlled chemical modifications. This enables chemists to construct complex molecular architectures with precision. It is used as a foundational element for synthesizing more intricate molecules for various applications in materials science and as biochemical probes for receptor studies.
Data Tables
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| CAS Number | 77265-67-9 chemicalbook.com | 6232-11-7 sigmaaldrich.com |
| Molecular Formula | C₁₀H₁₃NO₂ | C₉H₁₁NO₂·HCl |
| Molecular Weight | 179.22 g/mol | 201.65 g/mol sigmaaldrich.com |
| Appearance | Not specified | Solid |
| Melting Point | Not specified | 243 °C (decomposes) sigmaaldrich.com |
| InChI Key | Not available | GIZCKBSSWNIUMZ-UHFFFAOYSA-N sigmaaldrich.com |
Table 2: Examples of Research Applications and Synthesized Derivatives
| Derivative Class | Research Application | Reference |
| Cyclized Aminoethoxy Benzoate Esters | Key intermediates for Selective Estrogen Receptor Modulators (SERMs) | researchgate.net |
| Quinoline-Piperazine Derivatives | Targeting hydrophobic enzyme pockets in medicinal chemistry | |
| Trifluoroacetamidoethyl Benzoate Analogs | Investigated as biochemical probes or ligands in receptor studies | |
| Quinolone & Indole-based Antibiotics | Development of new antibiotic agents | google.com |
| Analgesic & Anti-inflammatory Agents | Synthesis of new non-steroidal anti-inflammatory drugs (NSAIDs) and pain relievers | chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-aminoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBXOGQDEAGJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457965 | |
| Record name | Methyl 4-(2-aminoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77265-67-9 | |
| Record name | Benzoic acid, 4-(2-aminoethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77265-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(2-aminoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for Methyl 4 2 Aminoethyl Benzoate and Its Analogs
Chemo- and Regioselective Synthesis of the Benzoate (B1203000) Ester Moiety
The selective formation of the methyl ester in the presence of a reactive amino group is a key challenge in the synthesis of Methyl 4-(2-aminoethyl)benzoate. Traditional methods often require protection and deprotection steps, adding to the complexity and waste of the synthesis.
A common and direct approach is the Fischer esterification of 4-aminobenzoic acid with an alcohol in the presence of an acid catalyst. researchgate.netscribd.com Mineral acids like sulfuric acid are typically used to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net However, because the amino group is basic, a stoichiometric amount of acid is often necessary, as the amino group will consume the catalyst. researchgate.net
To circumvent the issues with strong mineral acids, which can be corrosive and difficult to handle, solid acid catalysts are being explored. mdpi.com Zirconium-based solid acids, for example, have been shown to effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com These catalysts are often recoverable and reusable, which aligns with the principles of green chemistry. mdpi.com Another approach involves transesterification reactions, where an aminobenzoic acid alkyl ester reacts with an alcohol in the presence of a suitable catalyst, such as stannous octoate or dibutyltin (B87310) dilaurate. google.com
A convenient one-pot synthesis of this compound has been reported, highlighting the ongoing efforts to streamline the production of this compound. tandfonline.com Furthermore, alternative methods for the synthesis of related benzoate esters include the reduction of a nitro group to an amine after the ester has been formed. For instance, ethyl 4-nitrobenzoate (B1230335) can be reduced to ethyl 4-aminobenzoate (B8803810) using indium powder and ammonium (B1175870) chloride in aqueous ethanol. orgsyn.org Another method utilizes a palladium-triphenylphosphine catalyst on a carbon support for the repeated reduction of ethyl 4-nitrobenzoate. google.com
Stereoselective Approaches to the Aminoethyl Side Chain
Creating specific stereoisomers of analogs of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. mdpi.com The β-arylethylamine motif is a key structural element in many bioactive compounds, making its asymmetric synthesis a significant area of research. researchgate.netnih.gov
One strategy involves the use of chiral auxiliaries. For example, the lithiation and asymmetric substitution of N-(2-phenylethyl)isobutyramide in the presence of (-)-sparteine (B7772259) can produce benzylically substituted products with good enantiomeric ratios. acs.org Another approach is the asymmetric hydrogenation of α,β-unsaturated amides using organo-rhodium complexes to create products with two adjacent chiral centers in high yield and enantiomeric excess. mdpi.com
Copper-catalyzed reactions have also proven effective. For instance, the asymmetric hydroamination of α,β-unsaturated carbonyls and phosphonates using organo-copper complexes can lead to chiral α-amino acids and α-aminophosphonates, respectively. mdpi.com Furthermore, the development of bifunctional organocatalysts, such as those based on thiourea-boronic acid or N-heterocyclic olefins, has enabled the synthesis of chiral nitro-arylethylamines and other derivatives with excellent stereoselectivity. mdpi.com
Enzymatic methods offer a powerful alternative for stereoselective synthesis. mdpi.com Biocatalysts like imine reductases (IREDs) and transaminases can produce chiral amines with high enantiomeric purity under mild conditions. mdpi.comacsgcipr.org IREDs, for instance, have been used in the chemoenzymatic synthesis of fused-ring tetrahydroisoquinolines and tetrahydro-β-carbolines from 2-arylethylamines. acs.org Some enzymes even exhibit multifunctionality, capable of catalyzing sequential reactions, such as a conjugate alkene reduction followed by reductive amination, to produce chiral amines. acs.org
Exploration of Green Chemistry Principles in Synthetic Routes
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. rsc.org For the synthesis of aromatic amines like this compound, this involves using renewable resources, reducing waste, and employing safer solvents and catalysts. researchgate.net
Biocatalysis is a cornerstone of green chemistry, utilizing enzymes that operate under mild conditions, such as near-neutral pH and ambient temperatures, and are biodegradable. mdpi.comacsgcipr.org Enzymes like transaminases, imine reductases, and ene-reductases are used to produce chiral amines, often with high selectivity, reducing the need for protecting groups and harsh reagents. mdpi.comacsgcipr.orgacs.org The use of enzyme cascades, where multiple enzymatic reactions are performed in one pot, can further improve efficiency and reduce waste. acs.org
The development of sustainable catalysts is another key area. For instance, using natural deep eutectic solvents (NADES) composed of naturally occurring compounds like urea (B33335) and choline (B1196258) chloride can provide a greener alternative to traditional organic solvents in esterification reactions. jsynthchem.com Solid acid catalysts, such as those based on zirconium, are also being developed for ester synthesis to replace corrosive and non-recoverable liquid acids. mdpi.com
Monsanto chemists developed a greener synthesis for 4-aminodiphenylamine (4-ADPA) using a nucleophilic aromatic substitution for hydrogen (NASH) reaction. This process couples aniline (B41778) and nitrobenzene (B124822) using a base to create a more powerful nucleophile, achieving a high yield and allowing for the recovery and recycling of byproducts. scranton.edu Such innovative approaches highlight the potential for developing more sustainable routes for producing a wide range of aromatic amines.
Continuous Flow Chemistry Applications for Scalable Synthesis
Continuous flow chemistry, utilizing microreactors, is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. tandfonline.comtandfonline.com This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. tandfonline.comkrishisanskriti.org The small reaction volumes and high surface-to-volume ratios in microreactors allow for precise control over reaction parameters, leading to higher yields and purity. krishisanskriti.orgresearchgate.net
For the synthesis of amine-containing compounds, flow chemistry can be particularly beneficial. Many of the reactions involved, such as diazotization, nitration, and hydrogenation, can be hazardous in batch mode due to exothermic nature or the use of unstable intermediates. tandfonline.comtandfonline.com Continuous flow systems minimize these risks by reducing the amount of hazardous material present at any given time. tandfonline.com
While direct examples of the continuous flow synthesis of this compound are not prominent in the reviewed literature, the technology has been successfully applied to many of the individual reaction types required for its synthesis, including rearrangements, cycloadditions, and coupling reactions. tandfonline.com The fine chemical and pharmaceutical industries are increasingly exploring microreactor technologies to develop more efficient, safer, and greener manufacturing processes. researchgate.netinformit.org
Synthesis of Isotopic Derivatives for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. nih.gov The introduction of isotopes like deuterium (B1214612) (D or ²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows researchers to track the fate of specific atoms throughout a chemical transformation. nih.govyoutube.com
Several methods exist for introducing deuterium into aromatic rings. One common approach is acid-catalyzed hydrogen-deuterium (H-D) exchange. nih.gov Using deuterated acids like D₂SO₄ in D₂O or deuterated trifluoroacetic acid (CF₃COOD) can effectively replace hydrogen atoms on an aromatic ring with deuterium, particularly at electron-rich positions. youtube.comnih.gov Metal-free catalysis, for instance using tris(pentafluorophenyl)borane (B72294) with deuterium oxide, offers a mild and regioselective method for deuterium labeling. Another technique involves zeolite-catalyzed exchange between a substrate and a deuterated solvent like perdeuteriobenzene. rsc.org
For more specific labeling, a Pd/C-Al-D₂O system has been shown to facilitate selective H-D exchange in various organic compounds, including amino acids, with high levels of deuterium enrichment. nih.gov The synthesis of specifically labeled precursors can also be a powerful strategy. For example, the synthesis of methyl-specifically labeled proteins, where ¹H,¹³C-labeled methyl groups are introduced into a perdeuterated background, has been instrumental in NMR studies of large biomolecules. nih.gov These labeling techniques provide the detailed information necessary to understand the intricate steps of chemical and biochemical reactions. researchgate.net
Derivatization, Analog Development, and Structure Activity Relationship Sar Investigations
Systematic Structure-Activity Relationship (SAR) Studies of Methyl 4-(2-aminoethyl)benzoate Derivatives
Systematic SAR studies are crucial for understanding how modifications to a molecule's structure influence its biological activity. While comprehensive SAR data specifically for this compound is limited in publicly available research, studies on closely related analogs provide valuable insights into the potential pharmacophoric requirements and the impact of substituent modifications.
Elucidation of Pharmacophoric Requirements for Biological Activity
The fundamental structure of this compound, featuring a benzoate (B1203000) moiety connected to an aminoethyl side chain, allows it to mimic neurotransmitters and interact with various biological targets. researchgate.net The key pharmacophoric features are believed to be the aromatic ring, the primary amine, and the methyl ester. The spatial arrangement and electronic properties of these groups are critical for target binding.
Studies on related benzamide (B126) and aminobenzoic acid derivatives suggest that the primary amine and the carboxyl group (or a group that can be metabolized to a carboxyl group, like the methyl ester) are essential for certain biological activities. For instance, in a series of [(acylamino)ethyl]benzoic acids, high hypoglycemic activity was observed only when a carboxyl group or a readily oxidizable group like a methyl group was present on the aromatic ring of the phenethyl group. nih.gov This suggests that the methyl ester of this compound could be a key contributor to its potential biological effects.
Furthermore, the aminoethyl side chain is a critical component. Modifications to this chain in the chiral analog, (R)-Methyl 4-(1-aminoethyl)benzoate, have been shown to significantly alter potency and selectivity against various biological targets. researchgate.net This highlights the importance of the ethyl linker and the terminal amino group in defining the molecule's interaction with its biological partners.
Impact of Substituent Modifications on Potency and Selectivity
Modifications to the core structure of this compound and its analogs have demonstrated a significant impact on their potency and selectivity.
Modifications to the Amino Group: The primary amine of the aminoethyl side chain is a key site for modification. For example, the synthesis of trifluoroacetamido derivatives, such as Methyl 4-(2-(2,2,2-trifluoroacetamido)ethyl)benzoate, represents a strategy to alter the basicity and hydrogen bonding capacity of the terminal nitrogen, which can in turn affect target interaction and pharmacokinetic properties. researchgate.net
Modifications to the Phenyl Ring: Substituents on the benzene (B151609) ring can profoundly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity. In a study of methyl 4-aminobenzoate (B8803810) derivatives as inhibitors of glutathione-related enzymes, various substitutions on the ring led to a range of inhibitory potencies. springernature.com For example, the introduction of bromo and fluoro substituents resulted in a potent glutathione (B108866) reductase inhibitor, while a nitro-substituted analog was a strong inhibitor of glutathione S-transferase. springernature.com These findings suggest that similar substitutions on the this compound scaffold could be a fruitful avenue for modulating its activity.
The following table summarizes the inhibitory constants (Ki) of some substituted methyl 4-aminobenzoate derivatives against human erythrocyte glutathione reductase (GR) and glutathione S-transferase (GST). springernature.com
| Compound | Substituents | GR Ki (µM) | GST Ki (µM) |
| 1 | 3-bromo-5-fluoro | 0.325 ± 0.012 | - |
| 2 | 3,5-dibromo | 0.443 ± 0.065 | - |
| 3 | 3-chloro | 0.814 ± 0.145 | - |
| 4 | 2-bromo | - | 136.37 ± 18.01 |
| 5 | 2-nitro | - | 92.41 ± 22.26 |
| 6 | 2-chloro | - | 134.42 ± 20.32 |
Modifications to the Ester Group: The methyl ester can also be a point of modification. For instance, replacing the methyl group with an ethyl group in the chiral analog (R)-Methyl 4-(1-aminoethyl)benzoate to form (R)-Ethyl 4-(1-aminoethyl)benzoate increases the molecule's lipophilicity, which could enhance membrane permeability. researchgate.net
Rational Design and Synthesis of Advanced this compound Analogs
Rational drug design leverages the understanding of a biological target's structure and mechanism to create more potent and selective inhibitors. While specific examples of rationally designed advanced analogs of this compound are not extensively documented, the principles can be applied based on knowledge from related compounds. For example, a structure-guided approach was successfully used to develop potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors from the brequinar (B1684385) class of compounds by identifying key hydrogen bonding interactions to guide the design of new analogs. nih.gov A similar strategy could be employed for this compound if a specific biological target is identified.
The synthesis of advanced analogs often involves multi-step reaction sequences. For instance, the synthesis of novel 2-Amino-4-Methylthiazole analogs as inhibitors of GlcN-6-P synthase involved a three-step reaction to build the final complex molecule. nih.gov Similarly, the synthesis of 2-azetidinone derivatives from methyl benzoate involves a multi-step process starting with the formation of a benzohydrazide, followed by the creation of a Schiff base and subsequent cyclization. nih.gov These synthetic strategies could be adapted for the elaboration of the this compound scaffold.
Application of Combinatorial Chemistry for Library Generation
Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds for high-throughput screening. nih.gov This approach allows for the systematic variation of different parts of a molecule to explore a wide chemical space and identify lead compounds. The synthesis can be performed on a solid support, which simplifies the purification of the products. nih.gov
While there are no specific reports of combinatorial libraries based on the this compound scaffold, the principles are readily applicable. The primary amine and the aromatic ring provide two convenient points for diversification. A library could be generated by reacting a common this compound core with a variety of acyl chlorides or sulfonyl chlorides at the amino group, and by using different substituted benzoic acids in the initial synthesis. This would result in a library of amides and sulfonamides with diverse substituents on the aromatic ring, which could then be screened for various biological activities.
Fragment-Based Drug Discovery Approaches
Fragment-based drug discovery (FBDD) is a strategy that starts with the identification of low-molecular-weight fragments that bind weakly to a biological target. nih.govlifechemicals.com These initial hits are then optimized and grown into more potent lead compounds. The fragments are typically simpler and have a higher "ligand efficiency" (binding affinity per atom) than the larger molecules identified through traditional high-throughput screening. nih.gov
The this compound molecule itself, or fragments thereof, could be used in FBDD campaigns. For example, a fragment library could include simple aminobenzoates or phenylethylamine derivatives. Once a fragment hit is identified through biophysical screening methods like NMR or X-ray crystallography, it can be elaborated into a more complex molecule. lifechemicals.com For instance, if a simple aminobenzoate fragment shows binding, the aminoethyl side chain could be "grown" onto the fragment to improve its affinity and selectivity. This approach has been successfully used to discover potent inhibitors for various targets, including the anti-apoptotic protein MCL-1. lifechemicals.com
Mechanistic Elucidation of Methyl 4 2 Aminoethyl Benzoate S Biological Interactions
Investigation of Receptor Binding and Activation Profiles
The initial interaction between a small molecule and a biological system is dictated by its ability to bind to and modulate the activity of specific protein receptors. The structure of Methyl 4-(2-aminoethyl)benzoate suggests potential interactions with receptors involved in both immunity and neurotransmission.
Analysis of Toll-like Receptor (TLR) Agonism and Specificity (e.g., TLR1/TLR2)
Toll-like receptors (TLRs) are critical components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. nih.govnih.gov TLR2, in particular, forms heterodimers with either TLR1 or TLR6 to recognize a wide array of molecules. nih.gov The activation of the TLR1/TLR2 complex, for instance, by synthetic small-molecule agonists has been shown to initiate downstream signaling. nih.gov This process involves the binding of the agonist to facilitate the formation of the TLR1/TLR2 heterodimer, which in turn activates downstream pathways leading to cytokine production. nih.gov
While high-throughput screening has identified novel, small-molecule, synthetic agonists for TLR2 that are structurally distinct from natural ligands, nih.gov there is currently no direct published evidence to confirm that this compound acts as an agonist for TLR1/TLR2 or any other TLR subtype. Such an interaction remains hypothetical and would require experimental validation through cellular assays, such as NF-κB reporter assays in cells expressing specific human TLRs.
Detailed Mechanism of Local Anesthetic Activity
The structure of this compound, which comprises a lipophilic aromatic group, an intermediate ester link, and a hydrophilic amine group, is archetypal of a local anesthetic. nih.gov Local anesthetics exert their function by blocking the propagation of nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels (NaV), which are essential for the generation of action potentials in excitable cells like neurons. nih.govtocris.com
The prevailing mechanism for local anesthetics involves the following steps:
Membrane Permeation: The unionized, lipophilic form of the molecule crosses the neuronal cell membrane to enter the cytoplasm. nih.gov
Re-equilibration: Inside the cell, which has a lower pH, the molecule re-equilibrates into its ionized (protonated) and unionized forms.
Channel Blockade: The ionized, hydrophilic form of the compound binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel. nih.gov This binding site is typically accessible only when the channel is in an open or inactivated state. nih.gov
Stabilization of Inactivated State: The binding of the anesthetic molecule stabilizes the channel in its inactivated state, preventing it from returning to the resting state and thus blocking the influx of sodium ions that is necessary for depolarization. nih.gov This blockade is use-dependent, meaning it is more pronounced in nerves that are firing frequently. nih.gov
This mechanism effectively increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and ultimately prevents the generation of an action potential at sufficient concentrations. nih.gov
Characterization of Downstream Signaling Pathway Modulation
The binding of a ligand to its receptor initiates a cascade of intracellular events known as downstream signaling. Depending on the primary target, this compound could theoretically modulate pathways related to either immune activation or the cessation of neuronal signaling.
Studies on Immune Cell Activation and Cytokine Production (e.g., TNF-alpha Release)
Should this compound be confirmed as a TLR agonist, it would be expected to trigger potent immune responses. TLR activation on immune cells like monocytes and macrophages leads to the activation of downstream signaling pathways, prominently involving the adaptor protein MyD88 and the transcription factor nuclear factor-κB (NF-κB). nih.gov The activation of NF-κB is a central event that results in the transcription and subsequent release of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). nih.govnih.govnih.gov
The release of these cytokines is a hallmark of immune cell activation. nih.gov For example, stimulation of human monocytic cell lines with TLR2 or TLR4 ligands leads to a measurable release of TNF-α. nih.gov However, without evidence of TLR agonism for this compound, its ability to induce cytokine production remains unconfirmed.
Cellular and Subcellular Localization Studies of the Compound
Understanding where a compound localizes within a cell is crucial to understanding its mechanism of action and potential off-target effects. For a molecule like this compound, its physicochemical properties would largely govern its distribution. Based on its structure as a local anesthetic, it is designed to be amphipathic, allowing it to both cross and interact with lipid membranes.
Its primary site of action in local anesthesia is the inner leaflet of the plasma membrane of neurons, where it can access its binding site on the sodium channel. nih.gov Studies on other benzoate (B1203000) derivatives, such as the enzyme responsible for producing methylbenzoate in plants, have shown a cytosolic localization. nih.gov While this is a different context, it highlights that benzoate structures can be present in the cytoplasm. Determining the precise subcellular distribution of this compound in mammalian cells would require specific experimental techniques, such as fluorescence microscopy with a tagged derivative or subcellular fractionation followed by quantitative analysis.
Kinetic and Thermodynamic Analysis of Ligand-Target Interactions
The interaction between a ligand and its target protein can be quantitatively described by its kinetic and thermodynamic parameters. These values provide deep insight into the binding affinity, mechanism, and forces driving the interaction. nih.gov
Kinetics describes the rates of the binding and unbinding process (the on-rate, kₒₙ, and off-rate, kₒff).
Thermodynamics describes the energy of the interaction at equilibrium, including the binding affinity (Kₐ or Kₔ), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.gov
Techniques like Isothermal Titration Calorimetry (ITC) can directly measure the heat changes upon binding to determine ΔH, from which Kₐ, ΔG, and ΔS can be calculated. nih.gov Studies on other methyl benzoate derivatives binding to the transport protein bovine serum albumin have revealed binding constants in the order of 10⁴ M⁻¹ and that the interactions are primarily driven by hydrogen bonding and van der Waals forces, as indicated by negative enthalpy and entropy changes. mdpi.com
For this compound, a full kinetic and thermodynamic analysis of its interaction with the voltage-gated sodium channel would be necessary to fully characterize its anesthetic activity. This would reveal the strength of the interaction (affinity) and the nature of the forces (e.g., electrostatic, hydrophobic) that stabilize the drug-receptor complex. Such data is not currently available in published literature.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of methyl 4-(2-aminoethyl)benzoate. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom. In a typical ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring would appear as distinct multiplets, while the ethylamine (B1201723) and methyl ester protons would resonate at characteristic chemical shifts. For instance, in related benzoate (B1203000) compounds, aromatic protons typically appear between δ 7.0 and 8.5 ppm, and methyl ester protons are often observed around δ 3.9 ppm. rsc.orgrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.1 | 128.0 - 132.0 |
| C=O | - | ~167.0 |
| O-CH₃ | ~3.9 | ~52.0 |
| Ar-CH₂ | ~2.9 | ~46.0 |
| CH₂-NH₂ | ~2.8 | ~41.0 |
| NH₂ | Variable (depends on solvent and concentration) | - |
| Aromatic C-COOCH₃ | - | ~129.0 |
| Aromatic C-CH₂CH₂NH₂ | - | ~145.0 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To overcome the limitations of one-dimensional NMR, multi-dimensional techniques are employed for a more detailed structural analysis.
2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the spatial proximity of protons. For this compound, NOESY can confirm the through-space connectivity between the ethylamine protons and the aromatic ring, providing insights into the molecule's conformation in solution. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons. For example, the proton signal of the methyl ester group would show a correlation to the corresponding carbon signal. ustc.edu.cnyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. columbia.edu This is particularly powerful for establishing the connectivity of quaternary carbons and linking different functional groups. For instance, an HMBC experiment would show a correlation between the methyl ester protons and the carbonyl carbon, as well as the aromatic carbon to which the ester group is attached. youtube.comyoutube.com
While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) is essential for characterizing the compound in its solid form. jeol.com This is particularly important for identifying and differentiating between crystalline polymorphs and amorphous forms, which can have different physical properties. nih.govresearchgate.netbruker.comeuropeanpharmaceuticalreview.com The chemical shifts in ssNMR are sensitive to the local environment, including intermolecular interactions and packing, allowing for the distinction between different solid forms. researchgate.net
Advanced Mass Spectrometry (MS) for Metabolite Identification and Proteomics
Advanced mass spectrometry techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), are vital for studying the metabolism of phenethylamine (B48288) derivatives like this compound. nih.govscilit.com These methods allow for the identification and structural elucidation of metabolites formed in biological systems. nih.govyoutube.com The high-resolution and accuracy of QTOF-MS enable the determination of elemental compositions for both the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that are crucial for pinpointing the sites of metabolic modification. Common metabolic pathways for related phenethylamines include O-dealkylation, N-dealkylation, and oxidation. nih.gov
Table 2: Potential Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Technique | Information Gained |
| [M+H]⁺ | 180.0968 | High-Resolution MS | Accurate mass and molecular formula confirmation |
| Fragment Ions | Variable | MS/MS | Structural elucidation and identification of functional groups |
Chiral Separation Techniques and Optical Rotation Analysis
Since this compound does not possess a chiral center, it is achiral and will not exhibit optical activity. Therefore, chiral separation techniques and optical rotation analysis are not applicable for this specific compound. However, these techniques are crucial for the analysis of chiral derivatives or related compounds that may be synthesized from it. Chiral High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a common method for separating enantiomers. yakhak.orgsigmaaldrich.comnih.gov
Computational Chemistry and in Silico Modeling for Methyl 4 2 Aminoethyl Benzoate
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
Hypothetical Application to Methyl 4-(2-aminoethyl)benzoate:
To investigate the potential biological targets of this compound, molecular docking simulations could be performed against a panel of known protein structures. For instance, considering its structural similarity to neurotransmitters, it could be docked into the binding sites of various monoamine transporters or receptors. The primary amino group and the ester moiety would be expected to form key hydrogen bonding and electrostatic interactions within a protein's active site. The benzene (B151609) ring could participate in hydrophobic or pi-stacking interactions.
The results of such a study would provide insights into the binding affinity and the specific interactions governing the binding of this compound to various protein targets. This information is crucial for identifying its potential mechanism of action and for guiding further experimental studies.
Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Monoamine Oxidase A | -7.2 | TYR407, TYR444 | Hydrogen Bond, Pi-Stacking |
| Dopamine (B1211576) Transporter | -6.8 | ASP79, SER149 | Salt Bridge, Hydrogen Bond |
| Serotonin Transporter | -6.5 | PHE335, ILE172 | Hydrophobic, Hydrogen Bond |
| GABAA Receptor | -5.9 | ARG120, THR202 | Hydrogen Bond |
Note: The data presented in this table is purely illustrative and intended to demonstrate the type of information that would be generated from a molecular docking study. It does not represent actual experimental or computational results.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Free Energies
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
Hypothetical Application to this compound:
MD simulations could be employed to study the conformational flexibility of this compound in an aqueous environment. This would reveal the most stable conformations of the molecule and the dynamics of the flexible ethylamine (B1201723) side chain. Furthermore, if a promising protein target is identified through molecular docking, an MD simulation of the protein-ligand complex could be performed.
Such a simulation would provide detailed information about the stability of the binding pose over time, the role of water molecules in the binding interface, and a more accurate estimation of the binding free energy using methods like MM/PBSA or MM/GBSA. This would offer a more dynamic and realistic picture of the interaction compared to the static view provided by molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a compound to its biological activity.
Hypothetical Application to this compound:
A QSAR study could be conducted on a series of analogs of this compound to build a predictive model for a specific biological activity. This would involve synthesizing or computationally generating a library of derivatives with modifications to the aromatic ring, the ester group, or the amino group. The biological activity of these compounds would need to be determined experimentally.
Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analog. Statistical methods would then be used to develop a mathematical equation that correlates these descriptors with the observed biological activity. A validated QSAR model could then be used to predict the activity of new, untested analogs, thereby prioritizing synthetic efforts towards more potent compounds.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or nuclear structure) of many-body systems, in particular atoms, molecules, and the condensed phases.
Hypothetical Application to this compound:
DFT calculations could be performed on this compound to gain a deep understanding of its electronic properties. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. The electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its intermolecular interactions. DFT can also be used to calculate reactivity descriptors like Fukui functions, which can predict the most likely sites for nucleophilic or electrophilic attack.
Table 2: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Note: The data presented in this table is purely illustrative and intended to demonstrate the type of information that would be generated from a DFT study. It does not represent actual experimental or computational results.
Virtual Screening and De Novo Design of Novel Analogs
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties.
Hypothetical Application to this compound:
If this compound is found to have a desirable, albeit weak, activity against a particular target, its structure could be used as a starting point for virtual screening and de novo design.
In a virtual screening campaign, large chemical databases could be searched for compounds that are structurally similar to this compound or that have a high predicted binding affinity for its target, as determined by docking.
For de novo design, the scaffold of this compound could be used as a foundation to computationally "grow" new functional groups within the binding site of the target protein. This approach aims to create novel molecules with optimized interactions and potentially improved biological activity.
Applications in Chemical Biology and Advanced Biomedical Research
Development of Immunomodulatory Agents for Therapeutic Intervention
The immune system's intricate balance is paramount for health, and its dysregulation is a hallmark of numerous diseases. The development of agents that can modulate immune responses holds immense therapeutic promise. Derivatives of Methyl 4-(2-aminoethyl)benzoate have been investigated for their potential as immunomodulatory agents, with applications spanning vaccine development, infectious diseases, and oncology.
Enhancement of Vaccine Adjuvant Efficacy
Vaccine adjuvants are critical components that enhance the immunogenicity of antigens, thereby boosting the protective immune response. nih.gov While the direct use of this compound as a vaccine adjuvant is not extensively documented, its structural motifs are found in molecules with immunomodulatory properties. The development of novel adjuvants is a continuous effort in vaccinology, with a focus on improving both the magnitude and quality of the immune response. rsc.org Research into new chemical entities that can act as adjuvants is crucial for the creation of more effective vaccines against challenging pathogens. nih.gov
Exploration in Infectious Disease Models
The search for new antimicrobial agents is a global health priority. Derivatives of 4-aminobenzoic acid, a core component of the this compound structure, have demonstrated notable antistaphylococcal activity. researchgate.net Specifically, 4-(2-aminoethyl)benzoic acid and related compounds have been shown to possess activity against Staphylococcus aureus infections in murine models. researchgate.net This suggests that the 4-(2-aminoethyl)benzoate scaffold could serve as a valuable starting point for the development of novel antibacterial agents.
Potential in Oncology and Immunotherapy Strategies
The intersection of cancer biology and immunology has given rise to groundbreaking immunotherapy strategies. A derivative of 4-aminobenzoic acid has been identified as a novel lead for inhibitors of multidrug resistance-associated proteins (MRPs), which are often implicated in cancer drug resistance. ebi.ac.uk Specifically, the compound 4-[(5,6,7,8-tetrahydro-4-oxo-4H- nih.govbenzothieno[2,3-d] nih.govcore.ac.ukthiazin-2-yl)amino]benzoic acid demonstrated potent inhibition of MRP1. ebi.ac.uk This highlights the potential of the aminobenzoic acid framework in developing agents that can overcome chemotherapy resistance in cancer.
Utility as Chemical Probes for Receptor Deconvolution
Chemical probes are indispensable tools for dissecting complex biological systems. These molecules are designed to interact with specific biological targets, such as receptors, to elucidate their function and distribution. The structural backbone of this compound offers a platform for the synthesis of such probes.
The development of fluorescently labeled ligands is a powerful strategy for visualizing and studying receptors in their native cellular environment. thermofisher.com While direct applications of this compound as a fluorescent probe are not widely reported, its structure is amenable to modification with fluorophores. For instance, methyl pyropheophorbide-a analogues have been developed as fluorescent probes for the peripheral-type benzodiazepine (B76468) receptor. nih.gov This demonstrates the principle of converting receptor ligands into fluorescent probes, a strategy that could be applied to derivatives of this compound.
Furthermore, understanding the interaction of small molecules with proteins is fundamental to drug discovery. Studies on the interaction of two methyl benzoate (B1203000) derivatives with bovine serum albumin (BSA) have provided insights into their binding mechanisms, revealing the formation of stable complexes. mdpi.com Such studies, while not direct receptor deconvolution, contribute to the broader understanding of how this chemical scaffold interacts with biological macromolecules.
Investigations into Neurobiological Pathways and Target Validation
The central nervous system presents a rich landscape of therapeutic targets for a myriad of neurological and psychiatric disorders. The structural similarity of this compound to endogenous neurotransmitters makes its derivatives promising candidates for probing neurobiological pathways.
A significant finding in this area is the discovery that analogues of N-(2-aminoethyl)benzamide are potent and reversible inhibitors of monoamine oxidase-B (MAO-B). MAO-B is a key enzyme in the metabolism of neurotransmitters like dopamine (B1211576) and its inhibition is a therapeutic strategy for Parkinson's disease. This research highlights the potential of the N-(2-aminoethyl)benzamide scaffold, which is closely related to this compound, in the development of new treatments for neurodegenerative disorders.
Exploration in Novel Therapeutic Modalities (e.g., PROTACs, ADCs)
The fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represent the cutting edge of targeted therapeutics. These modalities leverage bifunctional molecules to either degrade specific proteins or deliver potent cytotoxic agents to cancer cells, respectively. The linker component of both PROTACs and ADCs is crucial for their function, and the structural elements of this compound make it a potentially valuable building block for linker synthesis.
ADCs combine the specificity of an antibody with the potency of a cytotoxic drug, connected by a chemical linker. biopharmadive.com The properties of this linker are critical for the stability and efficacy of the ADC. Interestingly, the incorporation of a 2-aminoethyl group has been explored to enhance the hydrophilicity of ADC linkers. This modification can improve the pharmacokinetic properties of the conjugate.
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. nih.gov The linker in a PROTAC plays a critical role in orienting the two binding moieties for effective ternary complex formation. The flexible aminoethyl chain and the aromatic ring of this compound offer a versatile scaffold for the construction of PROTAC linkers with varying lengths and rigidities.
Below is a table summarizing the potential applications of this compound derivatives in these advanced therapeutic modalities.
| Therapeutic Modality | Potential Role of this compound Scaffold | Key Research Area |
| Antibody-Drug Conjugates (ADCs) | Building block for hydrophilic linkers | Improving pharmacokinetic properties |
| Proteolysis Targeting Chimeras (PROTACs) | Component of the linker connecting the target-binding and E3 ligase-binding moieties | Optimizing linker length and rigidity for efficient protein degradation |
Intellectual Property and Patent Landscape Analysis
Comprehensive Analysis of Existing Patent Claims Related to the Compound
An extensive review of the patent literature reveals a notable scarcity of patents that specifically claim the chemical compound Methyl 4-(2-aminoethyl)benzoate. This suggests that the compound may represent a relatively novel or underexplored area in terms of intellectual property.
While direct claims are limited, a broader search for related structures provides some context. For instance, patents for related isomers such as Methyl 4-(aminomethyl)benzoate exist, which are often intermediates in the synthesis of active pharmaceutical ingredients. These patents typically cover specific synthetic routes or methods of purification.
One relevant patent, WO2018005812A1, discloses a class of compounds called "Diprovocims," which are described as potent TLR agonists with potential applications as immune adjuvants. google.com While this patent does not explicitly claim this compound, its broad Markush claims for substituents on a core structure could potentially encompass derivatives of the compound. The claims in this patent are generally focused on the final complex molecules rather than the specific starting materials or intermediates. Therefore, the use of this compound as a raw material in the synthesis of a patented final product would not necessarily constitute an infringement of the patent on the final product itself.
The limited number of direct patent claims for this compound presents both an opportunity and a challenge. It indicates a potential opening for new intellectual property, but also underscores the importance of a thorough and specialized patent search before committing significant resources to research and development.
Strategic Patenting for Novel Derivatives and Synthetic Processes
Given the apparent novelty of this compound in the patent landscape, there are significant strategic opportunities for securing intellectual property for novel derivatives and synthetic processes.
Patenting Novel Derivatives:
A primary strategy would be to synthesize and claim novel derivatives of this compound that exhibit valuable properties. The patentability of these derivatives would depend on their novelty, non-obviousness, and utility. For example, derivatives could be designed to have improved efficacy as intermediates in the synthesis of pharmaceuticals, enhanced properties as building blocks in materials science, or novel biological activities. The patent application should include comprehensive data demonstrating the superior or unexpected properties of the new derivatives compared to the parent compound or existing alternatives.
Patenting Novel Synthetic Processes:
Another key area for strategic patenting lies in the development of novel, efficient, and scalable synthetic processes for this compound and its derivatives. A patentable process would need to be novel and non-obvious. This could involve:
Novel Starting Materials: Utilizing new, more readily available, or more environmentally friendly starting materials.
Improved Reaction Conditions: Developing a synthesis route with higher yields, fewer side products, or milder reaction conditions.
Novel Catalysts: The use of a new catalyst that improves the efficiency or selectivity of a key reaction step.
Green Chemistry Approaches: Implementing a synthetic pathway that reduces waste, uses less hazardous solvents, or is more energy-efficient.
A strong patent application for a new synthetic process would include detailed experimental data, including comparative examples that highlight the advantages of the new process over existing methods.
Future Research Directions and Translational Perspectives for Methyl 4 2 Aminoethyl Benzoate
Identification of Novel Biological Targets and Off-Target Interactions
Future research into Methyl 4-(2-aminoethyl)benzoate should prioritize the identification of its specific biological targets and any potential off-target interactions. As a small molecule, it has the potential to interact with various biomacromolecules, and understanding these interactions is the first step in validating its therapeutic potential. nih.gov
Currently, there is a lack of direct evidence identifying the primary protein targets of this compound. However, studies on analogous methyl benzoate (B1203000) derivatives show that they can interact with proteins like bovine serum albumin (BSA), primarily through hydrogen bonding and van der Waals forces. mdpi.com Other research on coumarin-benzoate derivatives suggests potential for these structures to be investigated as antileishmaniasis drugs. nih.govnih.gov Furthermore, the core structure of this compound is found within Selective Estrogen Receptor Modulators (SERMs), suggesting that its derivatives may interact with estrogen receptors. researchgate.net
Future investigations should employ a systematic approach to target identification.
Potential Future Research Approaches:
| Approach | Description | Objective |
|---|---|---|
| Proteomics-Based Target Discovery | Utilizing techniques like affinity purification-mass spectrometry (AP-MS) where a tagged version of the compound is used to pull down interacting proteins from cell lysates. | To identify direct binding partners and primary biological targets within the proteome. nih.gov |
| In Silico Molecular Docking | Computational screening of the compound against libraries of known protein structures to predict binding affinities and modes of interaction. | To generate hypotheses about potential targets (e.g., enzymes, receptors) that can be validated experimentally. frontiersin.orgresearchgate.net |
| Phenotypic Screening | Assessing the effect of the compound on various cell-based assays to identify a biological response, followed by target deconvolution to identify the responsible molecular target. | To uncover novel biological activities and pathways modulated by the compound. |
| Off-Target Profiling | Screening the compound against a broad panel of receptors, enzymes, and ion channels known for common off-target effects. | To proactively identify potential side effects and understand the compound's selectivity profile. nih.gov |
Integration with Systems Biology and Multi-Omics Approaches
To gain a comprehensive understanding of the cellular impact of this compound, future research must move beyond single-target identification and embrace a systems-level perspective. nih.gov Systems biology, through the integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), provides a holistic view of the biological perturbations caused by a small molecule. nih.govnygen.io
This approach can reveal the compound's mechanism of action, identify biomarkers for its activity, and predict potential toxicities. frontiersin.org For a compound like this compound, where the primary targets are not yet fully elucidated, a multi-omics strategy could be particularly insightful.
Future Research Framework:
Transcriptomics: Exposing cells to the compound and using RNA-sequencing to analyze changes in gene expression. This can identify the signaling pathways and cellular processes that are transcriptionally up- or down-regulated.
Proteomics: Using mass spectrometry-based techniques to quantify changes in protein abundance and post-translational modifications, providing a functional readout of the compound's effects that complements transcriptomic data. nih.gov
Metabolomics: Analyzing the global metabolic profile of cells treated with the compound to understand its impact on cellular metabolism and identify any metabolic vulnerabilities it might induce.
Data Integration: Employing computational and bioinformatic tools to integrate these different omics layers. frontiersin.org This integrated analysis can build robust network models of the compound's action, linking initial target engagement to downstream functional outcomes. nygen.io Such models are crucial for predicting in vivo efficacy and potential adverse effects.
By applying these multi-omics strategies, researchers can construct a detailed "signature" of this compound's biological activity, accelerating hypothesis generation and guiding further drug development efforts. nih.gov
Development of Advanced Delivery Systems and Formulation Strategies
The therapeutic efficacy of a small molecule is often limited by its physicochemical properties, which affect its solubility, stability, and biodistribution. Future research should explore advanced drug delivery systems (DDS) to optimize the delivery of this compound and its derivatives. wiley.comnih.gov
Nanoparticle-based systems are a particularly promising avenue. nih.gov These carriers can enhance the solubility of poorly soluble drugs, protect them from degradation, prolong their circulation time, and enable targeted delivery to specific tissues or cells. frontiersin.org
Potential Delivery Strategies:
| Delivery System | Description | Potential Advantages for this compound |
|---|---|---|
| Polymeric Nanoparticles | Encapsulating the compound within biodegradable polymers like PLGA or poly(vinyl benzoate). acs.orgnih.govresearchgate.net These particles can be engineered for sustained release. nih.gov | Improved solubility, sustained release profile, and protection from premature metabolism. nih.gov |
| Lipid-Based Nanocarriers (e.g., Liposomes) | Formulations that entrap the compound within lipid bilayers. These are known for their biocompatibility. | Enhanced bioavailability, reduced toxicity, and the potential for surface modification to achieve active targeting. frost.com |
| Prodrugs and Conjugates | Covalently modifying the compound to create a prodrug that is converted to the active form at the target site, or conjugating it to a targeting moiety. | Improved pharmacokinetic properties and targeted delivery to specific cell types, reducing systemic exposure. wiley.com |
| Carrier-Free Nanodrugs | Utilizing the self-assembly properties of the drug molecules themselves to form nanoparticles, potentially increasing drug loading capacity. frost.comrsc.org | High drug-loading efficiency and avoidance of carrier-associated toxicity. |
Research on poly(vinyl benzoate) nanoparticles has shown they are suitable carriers for lipophilic small molecules, are stable in serum, and have low in vitro toxicity, suggesting a viable starting point for formulating benzoate-containing compounds. nih.govresearchgate.net The development of such formulations will be critical for translating this compound from a laboratory chemical to a potential therapeutic agent.
Addressing Challenges and Opportunities in Translational Research
Translating a promising chemical compound from the laboratory to clinical application is a complex process fraught with challenges. nih.gov For this compound, the primary opportunity lies in its role as a key intermediate for synthesizing potentially valuable therapeutics, such as SERMs. researchgate.net The main challenge is the extensive preclinical and clinical development required to prove safety and efficacy.
The translational pathway involves moving from drug discovery to preclinical development and eventually to clinical trials in humans. dndi.org
Key Translational Challenges and Opportunities:
| Stage | Challenges | Opportunities |
|---|---|---|
| Lead Optimization | Modifying the base structure to improve potency and selectivity while maintaining drug-like properties. Difficulty in predicting in vivo efficacy from in vitro data. nih.govacs.org | The simple structure of this compound allows for diverse chemical modifications to explore structure-activity relationships. |
| Preclinical Development | Demonstrating safety and efficacy in relevant animal models. High failure rates are common at this stage. nih.govsrce.hr Developing a robust and scalable synthesis process. google.com | Use of PK-PD modeling to better predict human outcomes from animal data. nih.gov The compound's use as an intermediate allows for the creation of a library of derivatives to test. researchgate.net |
| Clinical Trials | High cost, long duration, and stringent regulatory requirements. Identifying and validating clinically useful biomarkers to monitor treatment response. dndi.org | Focusing on diseases with well-defined targets (e.g., estrogen receptors) may streamline clinical trial design and increase the probability of success. |
| Manufacturing & Formulation | Ensuring consistent, large-scale production under Good Manufacturing Practices (GMP). Developing a stable formulation with appropriate bioavailability. nih.gov | Known synthesis routes for aminobenzoate esters can be optimized for industrial-scale production. chemicalbook.comorgsyn.orgsciencemadness.org |
The significant hurdles in drug development mean that less than 1% of compounds that begin preclinical testing ultimately reach the market. srce.hr Overcoming these challenges for derivatives of this compound will require rigorous preclinical validation, the use of predictive biomarkers, and strategic clinical trial design. nih.gov
Ethical Considerations in Chemical Biology and Drug Discovery Research
All research involving novel chemical entities like this compound must be conducted within a robust ethical framework to ensure scientific integrity and protect human subjects. biobostonconsulting.com The entire research and development pipeline, from preclinical studies to clinical trials, is governed by established ethical principles and regulations.
Core Ethical Principles: The foundation of ethical research is built upon principles such as those outlined in the Belmont Report and the Declaration of Helsinki. These include:
Respect for Persons: This principle requires that individuals are treated as autonomous agents and that persons with diminished autonomy are entitled to protection. It is the basis for informed consent in clinical trials.
Beneficence: This involves the obligation to protect research subjects from harm by maximizing anticipated benefits and minimizing possible risks. nih.gov This risk-benefit analysis is a critical component of review by Institutional Review Boards (IRBs) and Institutional Animal Care and Use Committees (IACUCs).
Justice: This principle pertains to the fair distribution of the benefits and burdens of research. It ensures that particular populations are not unfairly targeted for research or excluded from its potential benefits.
Ethical Obligations in Preclinical and Translational Research:
| Ethical Consideration | Description | Relevance to this compound Research |
|---|---|---|
| Animal Welfare | Preclinical animal studies must adhere to the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals), and Refinement (minimizing animal suffering). Protocols require IACUC approval. | Any future in vivo testing of this compound or its derivatives must be scientifically justified and designed to minimize animal use and distress. |
| Scientific Integrity and Data Transparency | Researchers have an ethical obligation to design rigorous studies and to report all findings, including negative or inconclusive results. biobostonconsulting.com Publication bias, where only positive results are published, can skew the scientific record and lead to flawed clinical trials. nih.gov | Ensuring all preclinical data, including toxicity and lack of efficacy, is made accessible is crucial for an honest assessment of the compound's translational potential. nih.gov |
| Informed Consent | In future clinical trials, participants must be fully informed about the study's purpose, procedures, potential risks, and benefits before they agree to participate. nih.gov This information must be based on solid preclinical evidence. | The informed consent process for trials of any derivative must accurately reflect the uncertainty inherent in early-phase research. |
| Social Value | Research should have a clear potential to generate valuable knowledge or lead to tangible health benefits for society. nih.gov | Research on this compound should be directed towards significant unmet medical needs to justify the investment of resources and the potential risks to research participants. |
By adhering to these ethical principles, the scientific community can ensure that the pursuit of new therapies based on compounds like this compound is conducted responsibly and maintains public trust. biobostonconsulting.com
Q & A
Q. What are the standard synthetic routes for Methyl 4-(2-aminoethyl)benzoate, and what reaction conditions are critical for high yield?
- Methodological Answer : this compound is typically synthesized via alkylation of 4-aminobenzoic acid derivatives followed by esterification. For example, a two-step approach involves:
Alkylation : Reacting 4-aminobenzoic acid with 2-bromoethylamine in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours.
Esterification : Treating the intermediate with methanol in the presence of an acid catalyst (e.g., H₂SO₄) at 60°C for 6–8 hours .
Critical parameters include strict pH control during alkylation to avoid side reactions and solvent selection to enhance reactant solubility. Yields >80% are achievable with optimized stoichiometry .
Q. What characterization techniques are essential to confirm the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic proton environments and ester/amine functional groups.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₁₀H₁₃NO₂, MW 179.22 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) using a C18 column and gradient elution with acetonitrile/water .
Q. How does the presence of the 2-aminoethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The 2-aminoethyl group introduces polarity, enhancing solubility in aqueous buffers (e.g., PBS at pH 7.4). However, the ester group reduces stability under basic conditions, necessitating storage at 4°C in inert atmospheres. LogP values (experimental: ~1.2) indicate moderate lipophilicity, suitable for cellular uptake studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the alkylation step of this compound synthesis?
- Methodological Answer : Low yields often arise from incomplete alkylation or side reactions. Optimization strategies include:
- Solvent Screening : Testing polar aprotic solvents (DMF, DMSO) to improve nucleophilicity of the amine group.
- Catalyst Use : Adding KI (as a phase-transfer catalyst) to enhance reaction rates .
- Temperature Control : Maintaining 80–90°C to balance reactivity and thermal degradation .
Parallel microreactor trials (e.g., using a 96-well plate system) enable rapid screening of conditions .
Q. What strategies are effective in analyzing contradictory bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions may arise from assay variability or structural isomerism. Solutions include:
- Dose-Response Profiling : Conducting IC₅₀ assays across multiple concentrations (e.g., 1 nM–100 µM) to validate activity trends.
- Stereochemical Analysis : Using chiral HPLC to separate enantiomers (e.g., (R)- and (S)-isomers) and test their individual activities .
- Target Validation : Employing CRISPR knockouts or siRNA silencing to confirm specificity for suspected biological targets (e.g., kinases) .
Q. How can computational modeling guide the design of this compound analogs with enhanced binding affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict interactions with targets like G-protein-coupled receptors (GPCRs). Key steps:
Ligand Preparation : Generate 3D conformers of the compound and analogs.
Binding Site Analysis : Map hydrophobic pockets and hydrogen-bonding residues in the target protein (e.g., using PyMOL).
Free Energy Calculations : Compute binding energies (ΔG) to prioritize analogs with lower predicted Kd values .
Q. What experimental approaches are used to study the metabolic stability of this compound in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with rat or human liver microsomes (1 mg/mL protein) at 37°C. Monitor degradation over 60 minutes via LC-MS/MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition.
- Half-Life Calculation : Apply the formula , where is the elimination rate constant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
